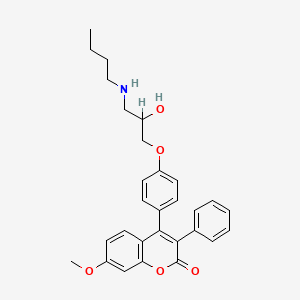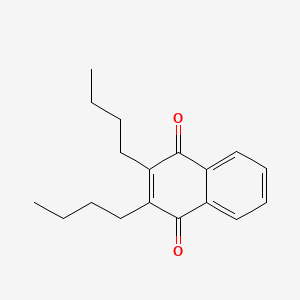
2,3-Dibutylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibutylnaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones These compounds are characterized by a naphthalene ring system with two ketone groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutylnaphthalene-1,4-dione can be achieved through various methods. One common approach involves the condensation of 2-butylnaphthalene with butyl lithium, followed by oxidation to introduce the ketone functionalities. Another method includes the use of copper (II) oxide nanoparticles as catalysts under mild, ambient, and solvent-free conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction environments to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibutylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydroquinones.
Substitution: Introduction of various alkyl or acyl groups on the aromatic ring.
Applications De Recherche Scientifique
2,3-Dibutylnaphthalene-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibutylnaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as a redox-cycling agent, generating reactive oxygen species (ROS) that induce cellular responses such as apoptosis or necrosis . It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,3-Dimethoxynaphthalene-1,4-dione: Known for its redox-cycling properties and biological activities.
2,3-Dimethyl-1,4-naphthoquinone: Shares similar structural features and is used in various chemical and biological studies.
Diacetyl (Butane-2,3-dione): Although structurally different, it is another diketone with significant industrial applications.
Uniqueness: 2,3-Dibutylnaphthalene-1,4-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications in various fields. Its butyl groups enhance its solubility and interaction with biological membranes, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
104582-09-4 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2,3-dibutylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-3-5-9-13-14(10-6-4-2)18(20)16-12-8-7-11-15(16)17(13)19/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Clé InChI |
SBCOIRGZLUGOAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


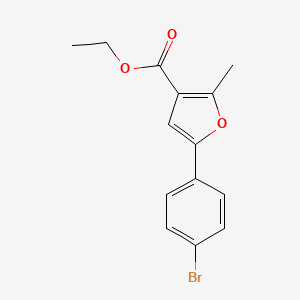
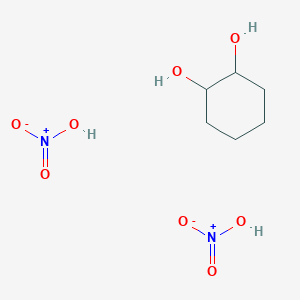
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
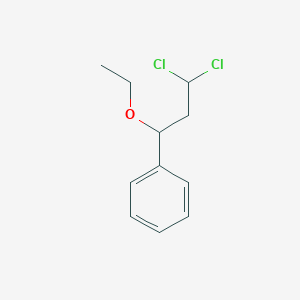
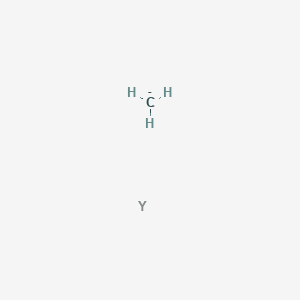
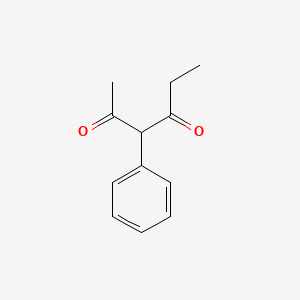
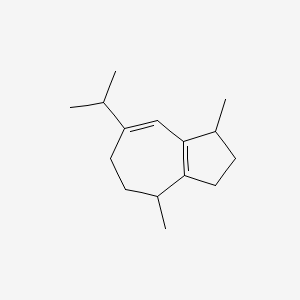

![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
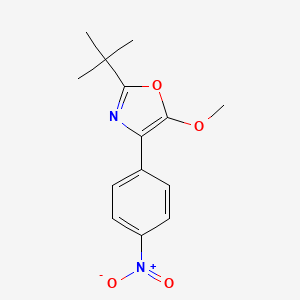
![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
